

# Pharmacokinetics and Bioavailability of Nacystelyn: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nacystelyn |           |
| Cat. No.:            | B1676903   | Get Quote |

Disclaimer: This document provides a comprehensive overview of the pharmacokinetics and bioavailability of N-acetylcysteine (NAC). **Nacystelyn**, the lysine salt of NAC, is a novel compound with limited publicly available in vivo pharmacokinetic data. The information presented herein for NAC is intended to serve as a foundational reference for researchers, scientists, and drug development professionals, offering insights into the expected behavior of **Nacystelyn**. One in vitro study suggests that **Nacystelyn** may enhance intracellular glutathione levels more effectively than NAC and offers the advantage of forming neutral pH solutions[1].

### **Executive Summary**

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine with a well-established clinical profile as a mucolytic agent and an antidote for acetaminophen poisoning[2][3]. Its therapeutic potential is also being explored for a range of conditions related to oxidative stress and inflammation[4]. **Nacystelyn**, or N-acetyl-L-cysteine lysine salt, is a newer formulation designed to improve upon the properties of NAC. This guide summarizes the current understanding of the pharmacokinetics and bioavailability of NAC, providing a basis for further research into **Nacystelyn**.

Oral administration of NAC is characterized by rapid absorption, with peak plasma concentrations generally reached within one to two hours[2][5]. However, it undergoes extensive first-pass metabolism, resulting in low oral bioavailability, typically ranging from 4% to 10% for total NAC[6][7]. The terminal half-life of NAC following oral administration is



approximately 6.25 hours[2][6]. Intravenous administration bypasses first-pass metabolism, leading to higher plasma concentrations.

### **Pharmacokinetic Parameters of N-Acetylcysteine**

The pharmacokinetic profile of N-acetylcysteine has been investigated in several clinical studies. The following tables summarize key parameters following oral and intravenous administration in healthy adult volunteers.

### **Oral Administration**



| Parameter                                | Value                                                      | Study Population & Dose         | Reference |
|------------------------------------------|------------------------------------------------------------|---------------------------------|-----------|
| Bioavailability (F)                      | 4.0% (Reduced NAC)                                         | 6 healthy volunteers,<br>400 mg | [6]       |
| 9.1% (Total NAC)                         | 6 healthy volunteers,<br>400 mg                            | [6][7]                          |           |
| 6 - 10%                                  | Review of multiple studies                                 | [8]                             |           |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours                                                | Review of multiple studies      | [2][5]    |
| ~1.0 hour                                | 15 Chinese & 15<br>Caucasian healthy<br>volunteers, 600 mg | [5]                             |           |
| Peak Plasma Concentration (Cmax)         | 0.35 - 4 mg/L                                              | 200 - 400 mg dose               | [2]       |
| 1950.9 ± 1026.1<br>ng/mL (Chinese)       | 15 healthy volunteers,<br>600 mg                           | [5]                             | _         |
| 2743.9 ± 985.2 ng/mL<br>(Caucasian)      | 15 healthy volunteers,<br>600 mg                           | [5]                             |           |
| Terminal Half-life (t½)                  | 6.25 hours (Reduced NAC)                                   | 6 healthy volunteers,<br>400 mg | [2][6]    |
| ~6 hours                                 | Review of multiple studies                                 | [5]                             |           |
| Volume of Distribution (Vd)              | 0.33 - 0.47 L/kg                                           | Review of multiple studies      | [2]       |
| Clearance (CL)                           | 70% non-renal                                              | Review of multiple studies      | [2]       |

### **Intravenous Administration**



| Parameter                                   | Value                                 | Study Population & Dose               | Reference |
|---------------------------------------------|---------------------------------------|---------------------------------------|-----------|
| Terminal Half-life (t½)                     | 1.95 hours (Reduced NAC)              | 6 healthy volunteers,<br>200 mg       | [6]       |
| 5.58 hours (Total<br>NAC)                   | 6 healthy volunteers,<br>200 mg       | [6][7]                                |           |
| ~8 hours                                    | 24 healthy Chinese volunteers, 600 mg | [9]                                   | -         |
| Volume of Distribution (Vd)                 | 0.59 L/kg (Reduced<br>NAC)            | 6 healthy volunteers,<br>200 mg       | [6]       |
| 0.47 L/kg (Total NAC)                       | 6 healthy volunteers,<br>200 mg       | [6][7]                                |           |
| Plasma Clearance<br>(CL)                    | 0.84 L/h/kg (Reduced<br>NAC)          | 6 healthy volunteers,<br>200 mg       | [6]       |
| 0.11 L/h/kg (Total<br>NAC)                  | 6 healthy volunteers,<br>200 mg       | [6][7]                                |           |
| 995.2 mL/h (Renal)                          | 24 healthy Chinese volunteers, 600 mg | [9]                                   |           |
| Peak Plasma Concentration (Cmax)            | 83.30 μg/mL                           | 24 healthy Chinese volunteers, 600 mg | [9]       |
| Time to Peak Plasma<br>Concentration (Tmax) | 0.083 hours                           | 24 healthy Chinese volunteers, 600 mg | [9]       |

### **Experimental Protocols**

This section details the methodologies employed in key pharmacokinetic studies of N-acetylcysteine.

# Oral and Intravenous Pharmacokinetic Study in Healthy Volunteers[6][7]



- Study Design: A randomized, cross-over study.
- Subjects: Six healthy volunteers.
- Dosing:
  - Intravenous: 200 mg of NAC.
  - Oral: 400 mg of NAC.
- Sample Collection: Blood samples were collected for 30 hours following administration.
- Analytical Method: Specific bioanalytical method for the determination of reduced and total NAC in plasma.

# Single and Multiple Dose Oral Pharmacokinetic Study in Chinese and Caucasian Volunteers[5]

- Study Design: A single- and multiple-dose, single-center, open-label, phase I clinical study.
- Subjects: 15 healthy Chinese and 15 healthy Caucasian (mostly Italian) adult volunteers.
- Dosing:
  - Single Dose: One 600 mg NAC uncoated tablet.
  - Multiple Dose: 600 mg NAC uncoated tablets twice daily for three days following a 48-hour washout period.
- Sample Collection:
  - Blood: Collected at pre-dose and at various time points up to 36 hours post-administration for the single-dose phase, and up to 24 hours for the multiple-dose phase.
  - Urine: Collected at intervals up to 36 hours post-administration for the single-dose phase and up to 24 hours for the multiple-dose phase.



Analytical Method: Plasma and urine samples were analyzed for NAC concentrations.
 Samples were incubated with dithiothreitol to reduce intermolecular disulfide bonds. NAC and its isotope-labeled internal standard were extracted from plasma by protein precipitation and from urine by liquid-liquid extraction.

# Intravenous Pharmacokinetic Study in Healthy Chinese Volunteers[9]

- Study Design: An open-label, phase I study.
- Subjects: 24 healthy male and female Chinese volunteers.
- Dosing:
  - Single Dose: A single 600 mg IV dose of NAC on day 1.
  - Multiple Dose: Repeat 600 mg IV doses of NAC twice daily on days 4 and 5, and once on day 6, following a 3-day washout.
- Sample Collection: Venous blood samples were collected prior to the first dose and at numerous time points up to 32 hours post-dose.
- Analytical Method: Modern bioanalytical methods were used to determine plasma NAC concentrations.

### **Metabolism and Excretion**

Following administration, NAC undergoes rapid and extensive metabolism. In plasma, it can exist in its reduced form and various oxidized forms, including the disulfide N,N'-diacetylcystine, and mixed disulfides with other thiols like cysteine and glutathione[6]. The major excretory product is inorganic sulfate[2]. Renal clearance accounts for approximately 30% of the total body clearance of NAC[8].

### **Analytical Methodologies**

The quantification of NAC in biological matrices is challenging due to its reactive thiol group and its existence in both reduced and oxidized forms. Several analytical methods have been



developed and validated.

### **High-Performance Liquid Chromatography (HPLC)**

- Principle: Reversed-phase HPLC with various detection methods is commonly used.
- Sample Preparation: Often involves a reduction step with agents like dithiothreitol (DTT) to measure total NAC. This is followed by protein precipitation and extraction.
- Detection: UV-Vis and fluorescence detection are employed. For fluorescence detection, derivatization with a fluorogenic reagent is necessary.
- Application: Used for the estimation of NAC in bulk drug, parenteral dosage forms, and biological samples[10].

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Principle: Provides high sensitivity and selectivity for the quantification of NAC.
- Sample Preparation: Similar to HPLC, includes a reduction step with DTT and subsequent extraction.
- Application: Has been validated and applied to the analysis of samples from phase I clinical trials[11].

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Principle: Involves the derivatization of NAC to a more volatile compound for analysis.
- Sample Preparation: Extraction from plasma followed by a two-step derivatization process.
- Application: Used for the quantitation of NAC in human plasma[12].

# Visualizations Experimental Workflow for a Typical Oral NAC Pharmacokinetic Study





Click to download full resolution via product page

Caption: Workflow of a typical oral N-acetylcysteine pharmacokinetic study.



### **Metabolic Fate of N-Acetylcysteine**



Click to download full resolution via product page

Caption: Simplified metabolic pathways of N-acetylcysteine.

### Conclusion

The pharmacokinetic profile of N-acetylcysteine is well-characterized by rapid oral absorption, significant first-pass metabolism leading to low bioavailability, and a relatively short half-life. While specific in vivo pharmacokinetic data for **Nacystelyn** is not yet widely available, the extensive data on NAC provides a robust foundation for anticipating its behavior. The potential for **Nacystelyn** to offer improved properties, such as enhanced cellular glutathione replenishment as suggested by in vitro data, warrants further investigation through dedicated pharmacokinetic and pharmacodynamic studies. Such studies will be crucial in elucidating the clinical advantages of **Nacystelyn** and guiding its development for various therapeutic applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nacystelyn, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of N-acetylcysteine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical trials of N-acetylcysteine in psychiatry and neurology: A systematic review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
- 7. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. croalliance.com [croalliance.com]
- 10. ajpp.in [ajpp.in]
- 11. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and Bioavailability of Nacystelyn: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1676903#pharmacokinetics-and-bioavailability-of-nacystelyn]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com